Quercetin

Overview

Description

Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .

Synthesis Analysis

Quercetin O-Alkylated quercetin analogs were synthesized and their anticancer activities were assessed by a high-throughout screening (HTS) method . The structure-activity relationships (SAR) showed that introduction of long alkyl chain such as propyl group at the C-3 OH position or short alkyl chain such as e .

Molecular Structure Analysis

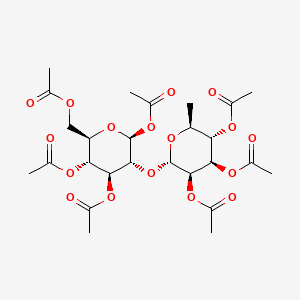

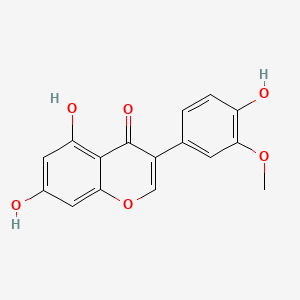

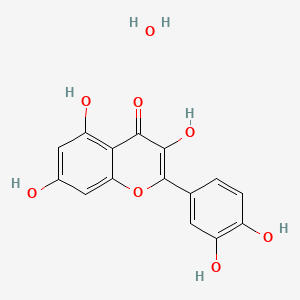

Quercetin is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3’-, 4’-, 5- and 7-positions . It is one of the most abundant flavonoids in edible vegetables, fruit and wine . The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups .

Chemical Reactions Analysis

Quercetin, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .

Physical And Chemical Properties Analysis

Quercetin appears as yellow needles or yellow powder. It converts to anhydrous form at 203-207 °F . Alcoholic solutions taste very bitter .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Effects

Quercetin is a potent antioxidant that scavenges free radicals, protecting cells from oxidative damage. It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes. Research suggests that quercetin may help mitigate chronic inflammatory conditions, such as arthritis and cardiovascular diseases .

Anticancer Activity

Numerous studies highlight quercetin’s potential as an anticancer agent. It suppresses cancer cell growth in breast, colon, prostate, ovary, endometrial, and lung tumors. Quercetin modulates signaling pathways involved in cancer progression and apoptosis .

Neuroprotection and Alzheimer’s Disease

Quercetin can reduce the accumulation of toxic amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease. It also influences kinases associated with tau protein phosphorylation, another key aspect of AD pathology .

Wound Healing

Quercetin promotes wound healing by stimulating collagen synthesis, enhancing angiogenesis, and reducing inflammation. It accelerates tissue repair and regeneration .

Bioavailability Enhancement

Researchers have explored various quercetin-loaded nanosystems to enhance its oral bioavailability. These include nanosuspensions, liposomes, solid lipid nanoparticles, and other lipid-based carriers. These strategies improve quercetin’s absorption and efficacy .

Mechanism of Action

Quercetin hydrate, also known as quercetin, is a natural flavonoid found in many fruits, vegetables, and plants. It has gained significant attention for its potential therapeutic effects on the human body .

Target of Action

Quercetin hydrate primarily targets specific enzymes such as quinone reductase 2 (QR2), phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, and others . These enzymes play crucial roles in various biological processes, including metabolism of toxic quinolines and cellular signaling .

Mode of Action

Quercetin hydrate interacts with its targets by inhibiting their activity. For instance, it acts as a specific QR2 inhibitor, which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, quercetin hydrate may potentially cause lethal oxidative stress . It also has a hydrophilic surface region that preferentially establishes donor hydrogen bonds with water molecules .

Biochemical Pathways

Quercetin hydrate affects several signaling pathways within the cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . By regulating these pathways, quercetin hydrate controls the activity of oncogenic and tumor suppressor ncRNAs . This regulation can lead to various downstream effects, such as inhibition of tumor proliferation, invasion, and metastasis .

Pharmacokinetics

Quercetin hydrate is rapidly metabolized after ingestion, with five metabolites found in human plasma . Its half-life is around 11-12 hours . The presence of two water molecules in its structure enhances its water solubility, allowing for better absorption and utilization by the body, thereby enhancing its bioavailability .

Result of Action

The molecular and cellular effects of quercetin hydrate’s action are diverse. It has been found to have anti-inflammatory, anti-cancer, and immune-boosting properties . It works by neutralizing harmful free radicals in the body, which are unstable molecules that can cause cellular damage and oxidative stress . Moreover, quercetin hydrate has been linked to various health benefits, including improved cardiovascular health, enhanced immune function, and reduced inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quercetin hydrate. For instance, adverse environmental factors increase the production of reactive oxygen species (ROS), which in turn increases the activity of mitochondrial electron transport chains, a significant source of intracellular ROS production . Quercetin hydrate, with its potent antioxidant capacity, can capture these ROS, acting as reducing agents by chelating transition-metal ions .

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXFBEYCJRMINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6151-25-3, 849061-97-8 | |

| Record name | Quercetin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)